REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][C:7]([CH2:16][OH:17])=[CH:6]1)(=[O:4])=[O:3].C[N+]1([O-])CCOCC1>[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH3:1][S:2]([N:5]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][C:7]([CH:16]=[O:17])=[CH:6]1)(=[O:4])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)CO
|
Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
powder
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31 mg
|
Type
|
catalyst
|
Smiles
|
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |